molecular formula C7H3FN2O2 B14859163 4-Cyano-6-fluoropicolinic acid CAS No. 1393575-73-9

4-Cyano-6-fluoropicolinic acid

Cat. No.: B14859163
CAS No.: 1393575-73-9
M. Wt: 166.11 g/mol
InChI Key: BLDGSYWHEJTFAC-UHFFFAOYSA-N
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Description

4-Cyano-6-fluoropicolinic acid is a fluorinated derivative of picolinic acid, characterized by the presence of a cyano group at the 4-position and a fluorine atom at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 6-fluoropicolinic acid, is reacted with a cyanating agent under controlled conditions .

Industrial Production Methods

Industrial production of 4-Cyano-6-fluoropicolinic acid may involve large-scale nucleophilic substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-6-fluoropicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium cyanide or potassium fluoride in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Cyano-6-fluoropicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-Cyano-6-fluoropicolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, affecting various biological processes such as viral replication and cell homeostasis .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoropicolinic Acid: Similar structure but lacks the cyano group.

    4-Cyano-2-fluoropyridine: Similar functional groups but different positions on the pyridine ring.

    4-Cyano-3-fluoropyridine: Another positional isomer with different reactivity.

Uniqueness

4-Cyano-6-fluoropicolinic acid is unique due to the specific positioning of the cyano and fluorine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

CAS No.

1393575-73-9

Molecular Formula

C7H3FN2O2

Molecular Weight

166.11 g/mol

IUPAC Name

4-cyano-6-fluoropyridine-2-carboxylic acid

InChI

InChI=1S/C7H3FN2O2/c8-6-2-4(3-9)1-5(10-6)7(11)12/h1-2H,(H,11,12)

InChI Key

BLDGSYWHEJTFAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)F)C#N

Origin of Product

United States

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